1-(2-Chloro-5-pyrimidinyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-5-yl)ethanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4(8)5-2-9-6(7)10-3-5/h2-4H,8H2,1H3 |
InChI Key |
IIPPNGGHPWLUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)Cl)N |
Origin of Product |
United States |
Contextual Significance of Pyrimidine Scaffolds in Chemical Biology and Medicinal Chemistry Research
The pyrimidine (B1678525) nucleus is a fundamental heterocyclic scaffold that forms the backbone of nucleic acids, DNA and RNA, making it a cornerstone of life. nih.govingentaconnect.com This inherent biological relevance has rendered pyrimidine derivatives a "privileged scaffold" in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.govingentaconnect.com The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery. mdpi.commdpi.com
The significance of pyrimidine derivatives is underscored by their broad spectrum of pharmacological activities. Researchers have successfully developed pyrimidine-based drugs with applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. mdpi.commdpi.comgsconlinepress.com The ability of the pyrimidine core to interact with various biological targets through hydrogen bonding and by acting as a bioisostere for other aromatic systems contributes to its widespread success in drug development. mdpi.com
Table 1: Therapeutic Applications of Pyrimidine Derivatives
| Therapeutic Area | Examples of Biological Activity |
|---|---|
| Oncology | Anticancer, Antitumor nih.govgsconlinepress.com |
| Infectious Diseases | Antimicrobial, Antiviral, Antifungal mdpi.comgsconlinepress.com |
| Inflammation | Anti-inflammatory, Analgesic mdpi.com |
| Metabolic Disorders | Antidiabetic mdpi.com |
Rationale for Academic Investigation of 1 2 Chloro 5 Pyrimidinyl Ethanamine and Its Structural Analogues
The academic inquiry into 1-(2-Chloro-5-pyrimidinyl)ethanamine is driven by the strategic combination of a pyrimidine (B1678525) core, a chloro substituent, and an ethanamine side chain. Each of these components contributes to the potential biological activity of the molecule. The chloro group, a halogen, can significantly modulate the electronic properties and metabolic stability of the compound. The ethanamine side chain introduces a basic center, which can be crucial for interactions with biological targets such as enzymes and receptors.
The investigation of structural analogues is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR). By systematically modifying the structure of a lead compound, researchers can identify the key molecular features responsible for its biological effects and optimize its properties. For instance, the synthesis of various 2,5-disubstituted pyrimidines has been explored to develop compounds with cytotoxic activity against cancer cell lines. researchgate.net The study of analogues where the chloro or ethylamine (B1201723) moieties are altered or repositioned can provide valuable insights into the compound's mechanism of action.
Overview of Advanced Research Trajectories for Halogenated Pyrimidine Containing Amines
Advanced Synthetic Routes to the 2-Chloro-5-pyrimidinyl Core Structure
The construction of the key 2-chloro-5-substituted pyrimidine framework is a critical first step. Modern organic synthesis has moved towards efficient and modular strategies to build such heterocyclic systems.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. orgchemres.org These reactions are attractive for building libraries of complex molecules like substituted pyrimidines due to their operational simplicity and atom economy. thieme-connect.comorgchemres.org
A sustainable and regioselective approach involves the iridium-catalyzed synthesis of pyrimidines from amidines and alcohols. organic-chemistry.orgacs.org This method proceeds through a sequence of condensation and dehydrogenation steps to form the aromatic ring. acs.org By selecting appropriate alcohol building blocks and an amidine, this strategy can be adapted to construct highly substituted pyrimidines. thieme-connect.com For the synthesis of a 2-chloro-5-substituted pyrimidine core, a plausible route would involve a chloro-substituted amidine condensing with appropriately chosen alcohol precursors that build the C4-C5-C6 portion of the ring.
Another powerful one-pot strategy allows for the synthesis of 2,5-disubstituted pyrimidines directly from nitriles, which has proven to be a general protocol for a variety of functional groups. nih.gov
| Reactant A | Reactant B | Reactant C | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Amidine | Alcohol 1 | Alcohol 2 | PN5P-Ir Pincer Complex | Unsymmetrically Substituted Pyrimidine | organic-chemistry.orgacs.org |
| Nitrile | α,β-Unsaturated Ketone | Ammonia (B1221849) Source | Base-mediated | 2,5-Disubstituted Pyrimidine | nih.gov |
Direct C-H halogenation is a powerful tool for introducing halogen atoms onto aromatic rings without the need for pre-functionalization. For pyrimidine systems, directing group strategies can overcome challenges of regioselectivity. nih.gov The nitrogen atoms within the pyrimidine ring can influence its electronic properties, but external directing groups are often employed to achieve site-selective C-H activation. nih.govresearchgate.net
Palladium-catalyzed, N-directed ortho-halogenation protocols have been developed for various nitrogen-containing heterocycles, including pyrimidines. These methods can utilize simple alkali halides as the halogen source. More classical approaches involve the reaction of pyrimidinone precursors with chlorinating agents like phosphorus oxychloride. For instance, 5-nitrouracil (B18501) can be converted to 2,4-dichloro-5-nitropyrimidine, which serves as a versatile intermediate for 2-chloro-5-substituted pyrimidines. google.com The electronic structure of the pyrimidine ring is significantly affected by the position and electronegativity of the halogen substituent, which in turn influences its reactivity in subsequent reactions. nih.gov
| Method | Substrate | Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Classical Chlorination | Hydroxypyrimidine (Pyrimidinone) | POCl₃ | Converts hydroxyl groups to chloro groups. | google.com |
| Directed C-H Halogenation | Pyrimidine with a Directing Group | Pd-catalyst, Halide Source (e.g., NaCl) | High regioselectivity on the pyrimidine core. |
Chiral amines are crucial structural motifs in a vast number of pharmaceuticals. nih.gov The stereoselective synthesis of the 1-ethanamine side chain is pivotal for producing an enantiomerically pure final compound. A leading strategy for this transformation is the transition metal-catalyzed asymmetric hydrogenation of a prochiral imine or enamine precursor. acs.org
In a typical sequence, a precursor ketone, 1-(2-chloro-5-pyrimidinyl)ethanone, would first be synthesized. This ketone can then be condensed with a source of ammonia or a chiral amine auxiliary to form a prochiral imine. The subsequent asymmetric hydrogenation of this C=N double bond using a chiral catalyst (often based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands) can yield the desired chiral amine with high enantioselectivity. nih.govacs.org Significant advancements in the development of new chiral phosphorus ligands have broadened the scope and efficiency of this method. acs.org
| Precursor | Reaction Type | Catalyst System | Product | Key Advantage | Reference |
|---|---|---|---|---|---|
| Prochiral Imine | Asymmetric Hydrogenation | Iridium or Rhodium complex with Chiral Ligand | Enantioenriched Chiral Amine | High enantioselectivity (ee). | nih.govacs.org |
| Nitroalkene | Amine Addition / Reduction | Organocatalyst or Metal Catalyst | Diastereomerically enriched N-heterocycle | Good yields and stereoselectivities. | nih.gov |
Synthetic Approaches for Functionalization and Derivatization of the Ethanamine Side Chain
The primary amine of the ethanamine side chain serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse substituents to modulate the compound's properties.
N-alkylation of the primary amine is a fundamental transformation used to introduce alkyl groups, which can significantly alter a molecule's biological activity and pharmacokinetic properties. nih.gov This can be achieved by reacting this compound with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. Care must be taken to control the degree of alkylation, as over-alkylation can lead to secondary or tertiary amines. nih.gov
N-acylation is another common derivatization strategy, forming a stable amide bond. This is typically accomplished by treating the amine with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. These reactions are generally high-yielding and provide access to a wide array of amide derivatives.
| Reaction | Reagent | Base (if any) | Product Functional Group | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N, etc. | Secondary Amine (-NHR) | nih.gov |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine, Et₃N, etc. | Amide (-NHCOR) |
The 2-chloro substituent on the pyrimidine ring is an excellent electrophilic partner for transition metal-catalyzed cross-coupling reactions. nih.gov This position is activated towards both nucleophilic aromatic substitution and oxidative addition to a low-valent metal catalyst, such as Palladium(0).
The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose, reacting the 2-chloropyrimidine (B141910) with an aryl or heteroaryl boronic acid (or boronate ester) to form a new carbon-carbon bond. mdpi.comresearchgate.net This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. mdpi.comnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields for a diverse range of coupling partners. mdpi.com
Other valuable cross-coupling reactions include the Negishi coupling (using an organozinc reagent) acs.org and cobalt-catalyzed couplings, which provide an alternative to more common palladium-based systems. nih.gov These reactions dramatically expand the structural diversity achievable from the this compound core by enabling the introduction of various aryl, heteroaryl, and alkyl groups at the C2 position.
| Reaction Name | Coupling Partner | Typical Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-Aryl/Heteroaryl Pyrimidine | mdpi.comresearchgate.netnih.gov |
| Negishi | Organozinc Halide | Pd(PPh₃)₄ | 2-Aryl/Alkyl Pyrimidine | acs.org |
| Cobalt-Catalyzed | Aryl Zinc Halide | Cobalt Halide | 2-Aryl Pyrimidine | nih.gov |
Conjugate Addition Reactions on Vinyl-Substituted Pyrimidines
Conjugate addition, or Michael addition, to vinyl-substituted pyrimidines represents a versatile strategy for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a two-carbon ethyl spacer functionalized at the β-position. While not a direct synthesis of this compound, this methodology is crucial for creating precursors and analogues by modifying the pyrimidine core. Research into the reactivity of vinylpyrimidines, particularly 2-chloro-4-vinylpyrimidine, provides a strong model for the potential reactions on a 5-vinyl substituted analogue.
The electron-withdrawing nature of the pyrimidine ring activates the vinyl group, making it susceptible to attack by a wide range of nucleophiles. Studies have demonstrated that N-, O-, S-, and C-centered nucleophiles can readily add across the vinyl double bond. This reaction provides a facile route to 2-chloro-4-(2-substituted ethyl)pyrimidines. A key advantage of this approach is its selectivity; the reaction proceeds at the vinyl group without affecting the chlorine atom at the C2 position, which can be subsequently displaced by another nucleophile in a tandem reaction sequence.
The table below summarizes representative conjugate addition reactions performed on 2-chloro-4-vinylpyrimidine, illustrating the breadth of nucleophiles that can be employed in this transformation.
| Entry | Nucleophile | Reagent | Product |
| 1 | Nitrogen (Amine) | N-methylpiperazine | 2-Chloro-4-[2-(4-methylpiperazin-1-yl)ethyl]pyrimidine |
| 2 | Nitrogen (Indole) | Indole | 2-Chloro-4-[2-(1H-indol-3-yl)ethyl]pyrimidine |
| 3 | Oxygen | Methanol | 2-Chloro-4-(2-methoxyethyl)pyrimidine |
| 4 | Sulfur | Thiophenol | 2-Chloro-4-(2-phenanesulfanylethyl)pyrimidine |
| 5 | Carbon (Enolate) | Diethyl malonate | Diethyl 2-((2-chloropyrimidin-4-yl)ethyl)malonate |
This data is representative of reactions on 2-chloro-4-vinylpyrimidine and serves as a model for potential reactions on the 5-vinyl isomer.
Chemo-enzymatic Synthesis and Biocatalytic Transformations of Pyrimidine-Ethanamine Structures
The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as enantiomeric purity is often critical for therapeutic efficacy. Chemo-enzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a powerful approach to producing enantiomerically pure compounds like this compound.
The primary biocatalytic route for asymmetric amine synthesis is the amination of a prochiral ketone precursor, in this case, 1-(2-chloro-5-pyrimidinyl)ethanone, using ω-transaminases (ω-TAs). mdpi.comnih.gov These pyridoxal-5-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to the ketone substrate, producing the desired chiral amine with high enantiomeric excess. nih.govnih.gov A notable industrial application of this technology is the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, a close structural analogue of the target compound, which was successfully prepared using a wild-type ω-TA. mdpi.com
A significant challenge in transaminase-catalyzed reactions is the unfavorable equilibrium, which often limits the conversion to the amine product. nih.gov Several strategies have been developed to overcome this limitation:
Use of Co-solvents: Organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) can be used to increase substrate solubility. mdpi.com
By-product Removal: The reaction can be coupled with a secondary enzymatic system to remove the ketone by-product. For instance, when L-alanine is the amine donor, the pyruvate (B1213749) co-product can be removed by lactate (B86563) dehydrogenase (LDH) or pyruvate decarboxylase (PDC), effectively shifting the equilibrium toward the desired amine product. nih.govnih.gov
In Situ Product Removal (ISPR): An aqueous-organic two-phase system can be employed to extract the amine product from the aqueous phase as it is formed, mitigating product inhibition. mdpi.com
Beyond transaminases, other enzyme classes such as amine dehydrogenases (AmDHs) and monoamine oxidases (MAOs) are also utilized for chiral amine synthesis. nih.govfrontiersin.orgresearchgate.net AmDHs catalyze the direct reductive amination of ketones, while MAOs can be used in deracemization processes to selectively oxidize one enantiomer from a racemic mixture. nih.govresearchgate.net Protein engineering and directed evolution are continuously expanding the substrate scope and improving the stability and efficiency of these biocatalysts, making them increasingly viable for the industrial synthesis of complex chiral amines. nih.gov
Process Optimization for Scalable Synthesis of this compound
Transitioning the synthesis of this compound from laboratory scale to industrial production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. The synthesis likely involves a multi-step sequence, with key transformations being the formation of the substituted pyrimidine ring and the introduction of the aminoethyl side chain.
A common route to 2-chloropyrimidines involves a Sandmeyer-type reaction on a 2-aminopyrimidine (B69317) precursor. google.com The diazotization of 2-aminopyrimidine with sodium nitrite (B80452) in hydrochloric acid, often catalyzed by a metal salt like zinc chloride, yields the 2-chloropyrimidine. google.com For large-scale operations, critical parameters for this step include precise temperature control (typically between -20°C and 0°C) to manage the exothermic reaction and prevent decomposition of the diazonium intermediate, controlled addition rates of reagents, and careful off-gas management. google.com
The subsequent functionalization of the 2-chloropyrimidine core, for example, through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, must also be optimized. For SNAr reactions, solvent choice, base selection, and temperature are crucial. A study on the amination of 2-chloro-5-ethylpyrimidine (B53079) highlighted the essential role of a carefully chosen base (e.g., diisopropylethylamine or calcium carbonate) to act as a buffer, neutralizing the HCl formed during the reaction and preventing product degradation.
For large-scale purification, chromatography is often impractical and economically prohibitive. Therefore, developing robust crystallization methods is a key aspect of process optimization. This involves screening various solvent systems to achieve high recovery of the final product with excellent purity, effectively removing process-related impurities and unreacted starting materials. Process safety is also paramount, requiring calorimetric studies to understand the reaction's thermal profile and identify potential hazards, ensuring that the process can be operated safely in large-scale reactors. chimia.ch The development of a commercial process for 2-cyanopyrimidine (B83486) from 2-chloropyrimidine highlights the importance of optimizing workup procedures, such as moving from difficult filtrations to more efficient centrifugation for solid-liquid separation. chimia.ch
Systematic Structural Modifications of the Pyrimidine Nucleus and their Influence on Biological Interactions
The pyrimidine core of this compound serves as a critical anchor for biological interactions, and systematic modifications to this nucleus have revealed key insights into its SAR. The 2-chloro substituent is a particularly important feature, often acting as a crucial hinge-binding element in kinase inhibitors or as a reactive site for covalent inhibitors.
Research into 2,5-disubstituted pyrimidines has demonstrated that the nature of the substituent at the 2-position significantly impacts biological activity. For instance, in a series of 2,5-dichloropyrimidines investigated as covalent inhibitors of MSK1 kinase, the 2-chloro group was found to be essential for the covalent interaction with a cysteine residue in the enzyme's active site. The displacement of this chlorine atom by the thiol group of the cysteine residue leads to irreversible inhibition.
The electronic properties of the pyrimidine ring are also heavily influenced by its substituents. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the pyrimidine nitrogens, affecting their ability to form hydrogen bonds with biological targets. For example, replacing the 2-chloro group with a less reactive fluorine atom has been shown to alter the potency of related kinase inhibitors, suggesting a fine balance between reactivity and binding affinity.
Furthermore, modifications at other positions of the pyrimidine ring, such as the 4- and 6-positions, can introduce new interaction points or sterically hinder binding. The strategic placement of various functional groups allows for the exploration of the chemical space around the core scaffold, leading to the identification of analogues with improved potency and selectivity.
Table 1: Influence of Pyrimidine Nucleus Modifications on Biological Activity
| Modification | Rationale | Observed Impact on Biological Interactions | Example Target Class |
|---|---|---|---|
| Replacement of 2-Chloro with other halogens (F, Br) | Modulate reactivity and electronic properties. | Altered potency; fluorine can reduce reactivity while bromine may increase it. | Kinases |
| Substitution at the 4-position | Introduce new hydrogen bond donors/acceptors or steric bulk. | Can significantly increase or decrease binding affinity depending on the substituent and target. | Various enzymes and receptors |
| Substitution at the 6-position | Explore additional binding pockets and influence solubility. | Often leads to changes in pharmacokinetic properties and can impact selectivity. | Various enzymes and receptors |
| Introduction of fused rings (e.g., thienopyrimidine) | Expand the scaffold to interact with larger binding sites. | Can lead to highly potent and selective compounds. | Kinases, GPCRs |
Exploration of Substituent Effects on the Ethanamine Side Chain
The ethanamine side chain of this compound provides a versatile handle for modifying the molecule's interaction with its biological target and tuning its physicochemical properties. The primary amine group is a key interaction point, often forming salt bridges or hydrogen bonds with acidic residues in a protein's active site.
Modifications to the amine group, such as alkylation or acylation, can have a profound impact on activity. For example, converting the primary amine to a secondary or tertiary amine can alter the hydrogen bonding capacity and introduce steric bulk, which may either enhance or diminish binding affinity depending on the topology of the binding pocket.
The stereochemistry of the chiral center on the ethanamine side chain is also a critical determinant of biological activity. It is common for one enantiomer to be significantly more active than the other, highlighting the importance of a precise three-dimensional fit with the target.
Furthermore, the introduction of various substituents on the ethyl group can influence the molecule's conformation and lipophilicity. For instance, adding a hydroxyl group can introduce a new hydrogen bonding opportunity and increase hydrophilicity, while a phenyl group can engage in hydrophobic or pi-stacking interactions.
Table 2: Substituent Effects on the Ethanamine Side Chain
| Modification | Rationale | Observed Impact on Biological Interactions and Properties |
|---|---|---|
| N-Alkylation (Methyl, Ethyl, etc.) | Modulate basicity and introduce steric bulk. | Can alter hydrogen bonding patterns and receptor fit. |
| N-Acylation | Introduce hydrogen bond acceptors and larger substituents. | Often leads to a loss of the positive charge, impacting ionic interactions. |
| Introduction of substituents on the ethyl chain (e.g., -OH, -Ph) | Introduce new interaction points and modify physicochemical properties. | Can enhance binding through additional hydrogen bonds or hydrophobic interactions. |
| Variation of stereochemistry (R vs. S) | Probe the 3D topology of the binding site. | Frequently results in significant differences in biological activity. |
Conformational Analysis and its Impact on Molecular Recognition of this compound Derivatives
The three-dimensional conformation of this compound derivatives is a critical factor governing their ability to bind to a biological target. The molecule's flexibility, primarily around the rotatable bonds connecting the pyrimidine ring and the ethanamine side chain, allows it to adopt various spatial arrangements. The biologically active conformation is the specific low-energy conformation that presents the key interacting groups in the optimal orientation for binding.
The preferred conformation can be influenced by intramolecular hydrogen bonding and steric interactions between substituents. For example, bulky substituents on the ethanamine side chain may restrict rotation and favor a particular conformation.
Understanding the conformational preferences of these derivatives is essential for rational drug design. By designing molecules that are pre-organized in their bioactive conformation, it is possible to reduce the entropic penalty of binding and thereby increase affinity. X-ray crystallography of ligand-protein complexes provides invaluable experimental data on the bound conformation, guiding further optimization efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Engagement
QSAR modeling provides a powerful computational framework for establishing a mathematical relationship between the chemical structure of this compound analogues and their biological activity. These models can be used to predict the activity of novel compounds, prioritize synthetic efforts, and gain insights into the molecular features that drive biological response.
Molecular Descriptor Selection and Validation in Pyrimidine-Ethanamine Systems
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical representations of molecular structure can be categorized into several classes, including:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints. These descriptors encode information about the atom-atom connectivity within the molecule.
3D descriptors: Geometric properties such as molecular surface area, volume, and shape indices. These descriptors depend on the three-dimensional conformation of the molecule.
Physicochemical descriptors: LogP (lipophilicity), pKa (acidity/basicity), and polar surface area (PSA).
For pyrimidine-ethanamine systems, a combination of 2D and 3D descriptors is often employed to capture the key structural features relevant to biological activity. For instance, descriptors that encode the electronic properties of the pyrimidine ring and the steric bulk of the ethanamine side chain are likely to be important.
The selection of a relevant subset of descriptors from a large pool is a critical step to avoid overfitting the model. Various statistical techniques, such as stepwise multiple linear regression, genetic algorithms, and machine learning-based feature selection methods, are used for this purpose. The selected descriptors must be validated to ensure they are not correlated with each other and are genuinely related to the biological activity. nih.gov
Table 3: Common Molecular Descriptors in Pyrimidine-Ethanamine QSAR Models
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and size. |
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Steric/Geometric | Molecular volume, surface area, ovality | Size and shape of the molecule. |
| Hydrophobic | LogP, molar refractivity | Lipophilicity and partitioning behavior. |
Development and External Validation of Predictive QSAR Models
Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the observed biological activity. A variety of modeling techniques can be employed, ranging from simple multiple linear regression (MLR) to more complex machine learning algorithms such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN). nih.gov
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's robustness and stability. nih.gov However, the ultimate test of a QSAR model is its ability to predict the activity of new, unseen compounds. This is achieved through external validation, where the model is used to predict the activity of a set of compounds that were not used in the model development process. nih.gov
The performance of the model on the external test set is evaluated using statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and the predictive R² (R²pred). A well-validated QSAR model can be a valuable tool in the drug discovery pipeline, enabling the virtual screening of large compound libraries and the rational design of novel this compound analogues with enhanced biological activity.
Molecular Interactions and Target Engagement Studies of 1 2 Chloro 5 Pyrimidinyl Ethanamine
Mechanistic Elucidation of Ligand-Macromolecule Binding for Pyrimidine-Ethanamine Compounds
The biological activity of a small molecule is intrinsically linked to its ability to bind to and modulate the function of macromolecular targets such as enzymes and receptors. For pyrimidine-ethanamine compounds, understanding these interactions at a molecular level is crucial for rational drug design and optimization.
Enzyme Inhibition Kinetics and Binding Site Characterization
While specific enzyme inhibition data for 1-(2-chloro-5-pyrimidinyl)ethanamine is not extensively documented in publicly available literature, the broader class of substituted pyrimidines has been shown to inhibit various enzymes, particularly kinases. For instance, the discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a potent inhibitor of the Jak/Stat pathway highlights the potential of pyrimidine-ethanamine scaffolds in targeting Janus kinases (Jak2). nih.gov The ethylamine (B1201723) moiety at the 2-position of the pyrimidine (B1678525) ring is a key structural feature shared with the subject compound.
Structure-activity relationship (SAR) studies on 2,4,5-trisubstituted pyrimidine derivatives have identified potent inhibitors of Sirtuin 5 (SIRT5), a deacetylase involved in sepsis-associated acute kidney injury. nih.gov One of the most potent compounds identified, compound 58 , exhibited a substrate-competitive inhibition mechanism with an IC50 value of 310 nM. nih.gov This suggests that the pyrimidine core can effectively occupy the active site of enzymes, and the substituents dictate the specificity and potency of inhibition.
Furthermore, studies on other substituted pyrimidines have demonstrated inhibitory activity against glutathione (B108866) reductase (GR), an enzyme implicated in cancer. juniperpublishers.comjuniperpublishers.com For example, 4-amino-2,6-dichloropyrimidine (B161716) showed significant inhibition of GR, with KI values in the micromolar range. juniperpublishers.comjuniperpublishers.com This indicates that the chloro- and amino-substituents on the pyrimidine ring, which are present in the broader class of compounds related to this compound, can contribute to enzyme inhibition.
Table 1: Enzyme Inhibition by Structurally Related Pyrimidine Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Metric (IC50/Ki) | Reference |
|---|---|---|---|
| 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) | Jak2 | Potent Inhibition (specific value not publicly detailed) | nih.gov |
| 2,4,5-Trisubstituted Pyrimidine (58 ) | Sirtuin 5 (SIRT5) | IC50 = 310 nM | nih.gov |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | KI = 0.979±0.23 µM | juniperpublishers.comjuniperpublishers.com |
This table is interactive. You can sort and filter the data.
Molecular docking studies on various pyrimidine derivatives have provided insights into their binding modes. For instance, the 2-aminopyrimidine (B69317) moiety has been shown to form hydrogen bonds with key residues in the active site of enzymes like cholinesterases. nih.gov The chloro-substituent can engage in hydrophobic interactions, further stabilizing the ligand-enzyme complex. nih.gov The ethanamine side chain of this compound could potentially form ionic interactions or hydrogen bonds with acidic residues in a binding pocket.
Receptor Binding Profiling and Ligand-Receptor Complex Analysis
The aminopyrimidine scaffold is also a recognized pharmacophore for targeting various receptors. Studies on 2-aminopyrimidine derivatives have identified ligands for the histamine (B1213489) H3 and H4 receptors. nih.govacs.org For example, a derivative containing a 2-aminopyrimidine core structure demonstrated high affinity for the human histamine H3 receptor (hH3R) with a Ki of 4.49 nM. nih.gov This highlights the potential of the aminopyrimidine moiety to engage in specific interactions with G-protein coupled receptors.
The binding of these ligands to receptors is often characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in the receptor binding site. The substituents on the pyrimidine ring play a crucial role in determining receptor subtype selectivity.
While a specific receptor binding profile for this compound is not available, its structural features suggest that it could be profiled against a panel of receptors, including but not limited to, aminergic GPCRs and neurotransmitter receptors, where the ethanamine side chain might mimic endogenous ligands.
Investigation of Molecular Pathways Modulated by this compound Derivatives
Given the evidence of pyrimidine derivatives targeting kinases and receptors, it is plausible that this compound and its derivatives could modulate key cellular signaling pathways. Inhibition of kinases such as Jak2 would directly impact the Jak/Stat signaling pathway, which is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. nih.gov
Similarly, if derivatives of this compound were to target enzymes like SIRT5, they could influence metabolic pathways and cellular stress responses through the regulation of protein succinylation. nih.gov The inhibition of tubulin polymerization by certain 2,4,5-substituted pyrimidines points towards the modulation of the cell cycle and microtubule dynamics, pathways that are fundamental to cell division and are often targeted in cancer therapy. nih.gov
The KEGG PATHWAY database provides a comprehensive map of molecular interaction networks, and by identifying the specific targets of this compound derivatives, one could map their influence on various pathways related to cell growth, death, and signal transduction. genome.jp
High-Throughput Screening Methodologies for Identifying Biological Targets
High-throughput screening (HTS) is a powerful approach to identify the biological targets of a novel compound like this compound. A typical HTS campaign would involve screening the compound against a large library of purified enzymes or receptors in biochemical or binding assays.
Biochemical Assays: These assays measure the functional activity of a target protein, such as an enzyme's catalytic activity. For kinase targets, assays often involve measuring the transfer of a phosphate (B84403) group to a substrate, which can be detected using various methods, including fluorescence, luminescence, or radioactivity.
Binding Assays: These assays directly measure the binding of a compound to a target protein. Techniques such as fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be used to determine binding affinity and kinetics.
Table 2: High-Throughput Screening Methodologies
| Screening Method | Principle | Application |
|---|---|---|
| Biochemical Assays | ||
| Fluorescence-based assays | Measures changes in fluorescence intensity, polarization, or resonance energy transfer upon enzyme activity. | Kinase, protease, and other enzyme activity assays. |
| Luminescence-based assays | Measures light production from a chemical reaction, often linked to ATP consumption in kinase assays. | Kinase and ATPase activity assays. |
| Binding Assays | ||
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind. | Real-time kinetics and affinity of ligand-receptor interactions. |
This table is interactive. You can sort and filter the data.
Phenotypic Screening Approaches for Novel Biological Activities of Pyrimidine-Ethanamines
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired biological effect, without prior knowledge of the specific molecular target. This approach is particularly useful for discovering compounds with novel mechanisms of action.
For pyrimidine-ethanamines, a phenotypic screen could involve treating various cancer cell lines with the compounds and measuring effects on cell proliferation, apoptosis, or cell cycle progression. For example, the antiproliferative activity of 2,4,5-substituted pyrimidines was evaluated against human hepatocellular carcinoma cells (BEL-7402), leading to the identification of potent tubulin polymerization inhibitors. nih.gov
In the context of infectious diseases, phenotypic screens could involve testing the compounds for their ability to inhibit the growth of bacteria, fungi, or parasites. The identification of 2,4,5-trisubstituted pyrimidines as dual inhibitors of plasmodial kinases with activity against blood-stage malaria parasites demonstrates the utility of this approach. nih.gov
Table 3: Phenotypic Screening Approaches
| Screening Approach | Model System | Measured Phenotype | Potential Discovery |
|---|---|---|---|
| Anti-proliferative screen | Cancer cell lines | Inhibition of cell growth, induction of apoptosis | Novel anticancer agents |
| Antimicrobial screen | Bacteria, fungi, parasites | Inhibition of microbial growth | New antibiotics or antiparasitic drugs |
| Anti-inflammatory screen | Immune cells (e.g., macrophages) | Reduction in pro-inflammatory cytokine production | Novel anti-inflammatory compounds |
This table is interactive. You can sort and filter the data.
Computational Chemistry and Molecular Modeling in 1 2 Chloro 5 Pyrimidinyl Ethanamine Research
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2-Chloro-5-pyrimidinyl)ethanamine, docking simulations are primarily used to predict its binding mode and affinity within the active site of a target protein, often a protein kinase.
The process involves preparing a three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, and a 3D model of the ligand, this compound. A docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site, evaluating each "pose" using a scoring function. This function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.
Research on related pyrimidine (B1678525) derivatives has shown that the pyrimidine core often acts as a hinge-binder, forming critical hydrogen bonds with backbone residues in the hinge region of protein kinases. nih.gov For this compound, simulations would likely predict that one of the pyrimidine nitrogen atoms acts as a hydrogen bond acceptor with a backbone NH group in the hinge region. The ethanamine side chain can then extend into the active site, forming additional interactions. The chlorine atom at the C2 position can engage in halogen bonds or hydrophobic interactions, contributing to binding affinity and selectivity. nih.gov
Docking studies on a series of pyrimidine derivatives targeting human cyclin-dependent kinase 2 (CDK2) revealed that compounds with electron-withdrawing substituents, such as chloro and cyano groups, exhibited strong binding scores. nih.gov These simulations help identify key interacting residues and guide the modification of the lead compound to enhance these interactions.
Table 1: Representative Molecular Docking Results for Pyrimidine Derivatives in Kinase Active Sites
| Compound Class | Target Protein (PDB ID) | Key Predicted Interactions | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| 2-Aminopyrimidine (B69317) Derivatives | EGFRC797S | Hydrogen bonds with Met793 and Lys745 in the hinge region. nih.gov | -8.5 to -9.2 |
| Chloropyrazine-tethered Pyrimidines | Dihydrofolate Reductase (1U72) | Hydrogen bonding and hydrophobic interactions within the active site. researchgate.net | -6.83 |
Note: The data presented are illustrative and derived from studies on structurally related pyrimidine compounds to demonstrate the application and typical outcomes of molecular docking.
Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity Assessment
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. For this compound, MD simulations are crucial for assessing the stability of the docked pose, exploring conformational changes in both the ligand and the protein upon binding, and refining binding affinity predictions.
An MD simulation begins with the best-docked pose of the this compound-protein complex. The system is solvated in a box of water molecules and ions to mimic physiological conditions. The forces on each atom are then calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over a period typically ranging from nanoseconds to microseconds.
Analysis of the MD trajectory can reveal:
Stability of Key Interactions: MD simulations can confirm whether the hydrogen bonds and other interactions predicted by docking are stable over time.
Conformational Flexibility: The simulation shows how the ethanamine side chain explores different conformations within the binding pocket and how the protein structure adapts to the ligand.
Solvent Effects: The role of water molecules in mediating or competing with ligand-protein interactions can be explicitly studied.
Furthermore, the simulation data can be used to calculate the binding free energy using more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a more accurate estimation of binding affinity than docking scores alone. Studies on other pyrimidine derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes and rationalize observed structure-activity relationships. nih.gov
Quantum Mechanical Calculations for Electronic Structure Analysis and Reactivity Prediction
Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of this compound at a sub-atomic level. wikipedia.org Unlike the classical mechanics approach of docking and MD, QM methods solve the Schrödinger equation to describe the distribution and energy of electrons within the molecule.
These calculations provide fundamental insights into the molecule's intrinsic properties, which are crucial for understanding its chemical behavior and interactions. Key parameters derived from QM calculations include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. wjarr.comwjarr.com
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting where the molecule will form electrostatic interactions, such as hydrogen bonds. jchemrev.com
Atomic Charges: QM methods can calculate the partial charge on each atom, providing a quantitative measure of the molecule's polarity and its propensity for specific interactions.
For this compound, DFT calculations can precisely characterize the electron-withdrawing effect of the chlorine atom and the pyrimidine ring, and the basicity of the ethanamine nitrogen. Recent studies on 2-chloropyrimidine (B141910) and 5-chloropyrimidine (B107214) have used quantum chemical methods to determine electronic structure parameters, providing foundational data for understanding reactivity. mdpi.comnih.gov This information helps rationalize why certain atoms in the molecule are involved in specific protein interactions and can predict its metabolic fate. wjarr.comwjarr.com
De Novo Design Approaches for Novel Pyrimidine-Ethanamine Analogues
De novo design refers to computational strategies for generating novel molecular structures with desired properties from scratch, rather than by modifying existing compounds. In the context of this compound, these approaches are used to design new analogues with potentially improved affinity, selectivity, or pharmacokinetic properties.
The process typically begins with the three-dimensional structure of the target protein's binding site. De novo design algorithms can then either "grow" a new molecule atom-by-atom within the site or piece together pre-defined molecular fragments to create novel structures that are sterically and chemically complementary to the binding pocket.
Key strategies include:
Fragment-Based Growth: An initial core, such as the 2-chloropyrimidine scaffold, is placed in the active site (e.g., in the hinge region). The algorithm then explores adding small chemical fragments to this core, evaluating the energetic contribution of each addition to find optimal growth vectors.
Scaffold Hopping: This approach aims to replace the pyrimidine-ethanamine core with a different chemical scaffold while maintaining the key interactions of the original pharmacophore. This can lead to the discovery of novel intellectual property with different physical properties.
Structure-Based Virtual Screening: While not strictly de novo design, large virtual libraries of compounds can be computationally generated and then docked into the target site to identify promising new pyrimidine-ethanamine analogues.
Computational tools for de novo design often incorporate models that predict synthetic feasibility, ensuring that the designed molecules can be practically synthesized in the lab. acs.org The output is a set of novel molecular structures, ranked by their predicted affinity and other desired properties, which then serve as high-priority targets for chemical synthesis and biological testing. This approach has been instrumental in the design of novel pyrimidine-based kinase inhibitors. nih.govnu.edu.kz
Pre Clinical Biological Activity Profiling and Mechanistic Insights for 1 2 Chloro 5 Pyrimidinyl Ethanamine Derivatives
Anti-infective Modulator Research (e.g., Antimicrobial, Antitubercular Agents)
The pyrimidine (B1678525) scaffold is a cornerstone in the development of anti-infective agents. nih.gov Research has shown that derivatives incorporating the pyrimidine ring exhibit notable antibacterial and antifungal properties. nih.gov
Studies on various pyrimidine derivatives have demonstrated their potential against a range of pathogens. For instance, novel bicyclic and tricyclic pyrimidine derivatives synthesized from 6-amino-2-thioxo-1H-pyrimidine-4-one were tested for their in vitro antimicrobial activity against Gram-positive bacteria like Bacillus subtilis, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans. nih.gov Several of these synthesized compounds showed significant antibacterial activity. nih.gov
Further research into pyrimidine and pyrimidopyrimidine analogs has identified compounds with excellent antimicrobial activities against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, as well as fungal species (Candida albicans, Aspergillus flavus). nih.gov Similarly, studies on 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) derivatives, which share a chloro-substituted heterocyclic core, have shown promising antimicrobial effects. researchgate.net The exploration of imidazo[1,2-a]pyrimidine (B1208166) derivatives has also yielded compounds with significant inhibitory activity, particularly those with a chloro substituent on the phenyl ring, which augmented the antimicrobial effect. mdpi.com
| Compound Class | Test Organisms | Observed Activity | Reference |
|---|---|---|---|
| Bicyclic/Tricyclic Pyrimidine Derivatives | E. coli, B. subtilis, C. albicans | Active as antibacterials. | nih.gov |
| Pyrimidopyrimidine Analogs | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Several compounds exhibited strong antimicrobial effects against all tested microorganisms. | nih.gov |
| 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives | Not specified | Promising antimicrobial effects observed in preliminary testing. | researchgate.net |
| Imidazo[1,2-a]pyrimidine Derivatives | Not specified | Compounds with a chloro substituent showed augmented activity. | mdpi.com |
Anticancer Research Applications (e.g., Kinase Inhibition, Cell Cycle Modulation)
The 2-chloro-5-substituted pyrimidine framework is a key pharmacophore in the design of anticancer agents, particularly kinase inhibitors. researchgate.net Many pyrimidine derivatives have been investigated for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govnih.gov
One area of focus has been the development of Aurora A kinase inhibitors. A novel class of pyrimidine-2,4-diamine derivatives was designed, with compound 13, (S)-(4-chloro-2-fluorophenyl) (3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone, showing the ability to reduce levels of cMYC and MYCN oncoproteins by over 50% at a 1.0 µM concentration. nih.gov
Other research has focused on cyclin-dependent kinase 2 (CDK2), where substituted imidazo[1,2-c]pyrimidin-5(6H)-ones demonstrated micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov Furthermore, 2,5-disubstituted pyrimidines, synthesized from 2-chloro-5-bromopyrimidine, have demonstrated moderate in vitro cytotoxic activity against the HeLa cervical cancer cell line. researchgate.net Thiazolo[4,5-d]pyrimidine derivatives have also been evaluated, with 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) proving to be the most active among a series tested against a panel of approximately 60 human tumor cell lines. mdpi.com
| Compound/Derivative Class | Target/Cell Line | Key Finding | Reference |
|---|---|---|---|
| Pyrimidine-2,4-diamine derivative (Compound 13) | cMYC and MYCN oncoproteins | >50% reduction in oncoprotein levels at 1.0 µM. | nih.gov |
| Imidazo[1,2-c]pyrimidin-5(6H)-ones | CDK2/cyclin E | Micro- to submicromolar inhibition. | nih.gov |
| 2,5-disubstituted pyrimidines | HeLa cell line | Moderate in vitro cytotoxic activity. | researchgate.net |
| Thiazolo[4,5-d]pyrimidine derivative (Compound 3b) | NCI-60 human tumor cell lines | Demonstrated the highest activity among the tested series. | mdpi.com |
| Novel Pyrimidine Derivatives | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Exhibited inhibitory activity on the proliferation of all tested cancer cell lines. | nih.govnih.gov |
Neurological Research Applications (e.g., Neurotransmitter Receptor Ligands)
Derivatives containing a chloro-substituted heterocyclic core have been explored for their potential in treating neurological disorders. Research into this area includes the development of selective receptor antagonists and enzyme inhibitors.
For instance, a phenylglycine derivative, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), has been shown to selectively activate mGlu5a metabotropic glutamate (B1630785) receptors over mGlu1a receptors. nih.gov This selectivity makes it a valuable tool for studying the specific roles of mGlu5 receptors in the central nervous system. nih.gov
In the context of Alzheimer's disease, a series of 2-chloro-3-hydrazinopyrazine derivatives were designed as potential acetylcholinesterase inhibitors (AChEIs). nih.gov One compound from this series, CHP4, exhibited a strong AChE inhibitory effect with an IC50 value of 3.76 µM. nih.gov It also demonstrated protective effects against Aβ1–42-induced cytotoxicity in PC12 neuronal cells. nih.gov
Additionally, novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives have been developed as potent dual orexin (B13118510) receptor antagonists. nih.gov These compounds were optimized for potency and brain penetration, and selected derivatives showed sleep-promoting activity in rat models. nih.gov
| Compound Class/Derivative | Neurological Target | Observed Activity/Potency | Reference |
|---|---|---|---|
| (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | Metabotropic glutamate receptors (mGluR) | Selective agonist for mGlu5a receptors over mGlu1a. | nih.gov |
| 2-chloro-3-hydrazinopyrazine derivative (CHP4) | Acetylcholinesterase (AChE) | IC50 = 3.76 µM. | nih.gov |
| 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives | Dual orexin receptors (OX1R/OX2R) | Potent antagonists with in vivo sleep-promoting effects. | nih.gov |
Other Pre-clinical Therapeutic Area Explorations (e.g., Anti-fibrotic, Anti-inflammatory)
The therapeutic potential of pyrimidine derivatives extends to inflammatory and fibrotic conditions. The pyrimidine core is present in various compounds investigated for their ability to modulate inflammatory pathways. nih.gov
Many pyrimidine-based agents function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) like PGE2. nih.gov For example, certain pyrano[2,3-d]pyrimidine derivatives have been found to potently suppress COX-2 activity in vitro. nih.gov Similarly, a study on 1,3,5-substituted pyrazoline sulphonamides found that several compounds exhibited high inhibition of nitric oxide (NO) production, a key mediator in inflammation. researchgate.net
In the realm of anti-fibrotic research, a chromeno[2,3-b]pyridine derivative, 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (N1), has demonstrated both anti-fibrotic and anti-inflammatory effects in human corneal fibroblasts. nih.gov Treatment with this compound significantly decreased the expression of COX-2 and reduced the production of extracellular matrix proteins such as fibronectin and collagen I. nih.gov
Detailed Elucidation of Molecular Mechanisms Underlying Observed Pre-clinical Biological Activities
Understanding the molecular mechanisms of action is crucial for the rational design of more potent and selective therapeutic agents. For pyrimidine derivatives, mechanistic insights have been gained through various pre-clinical studies.
In anticancer research, the co-crystal structure of an imidazo[1,2-c]pyrimidin-5(6H)-one derivative in complex with CDK2 revealed its binding mode within the ATP pocket. nih.gov This structural information confirms a hydrogen bonding interaction with the hinge region residue Leu83, providing a basis for future inhibitor development. nih.gov Other anticancer pyrimidine derivatives are believed to exert their effects by inhibiting Topoisomerase IIα and intercalating with DNA, leading to double-strand breaks and subsequent apoptosis. nih.gov These compounds have also been observed to decrease the number of cells in the S and G2/M phases of the cell cycle, confirming their pro-apoptotic properties. nih.gov
The anti-fibrotic and anti-inflammatory effects of the chromeno[2,3-b]pyridine derivative N1 are mediated through the suppression of multiple signaling pathways. nih.gov Mechanistic studies showed that the compound attenuated the phosphorylation of both STAT3 and Smad2 in TGF-β1-stimulated fibroblasts. nih.gov It also inhibited the phosphorylation of NF-κB while upregulating the expression of Nrf2 and HO-1, key components of the cellular antioxidant response. nih.gov
In neurological applications, the derivative CHP4 was found to diminish Aβ1–42-induced toxicity in PC12 cells by increasing the expression of heat shock protein 70 (HSP70) and decreasing the hyperphosphorylation of tau protein. nih.gov
Future Directions and Emerging Research Avenues for 1 2 Chloro 5 Pyrimidinyl Ethanamine
Integration of Artificial Intelligence and Machine Learning in Pyrimidine-Ethanamine Drug Discovery Paradigms
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to predict molecular properties, identify novel drug candidates, and optimize synthetic pathways. nih.govrsc.org For derivatives of 1-(2-Chloro-5-pyrimidinyl)ethanamine, these computational tools can significantly accelerate the design-make-test-analyze cycle.
ML algorithms, such as Random Forest and Support Vector Machines (SVM), can be trained on existing data from pyrimidine-based compounds to build robust Quantitative Structure-Activity Relationship (QSAR) models. rsc.org These models can predict the biological activity of novel, virtual analogues of this compound, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. Furthermore, deep learning and generative adversarial networks (GANs) can explore vast chemical space to design entirely new molecules with desired pharmacological profiles, moving beyond simple modifications of the parent structure. rsc.org AI can also predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties in silico, reducing the time and cost associated with late-stage failures in pre-clinical development. nih.govbritannica.com
| AI/ML Technique | Application in this compound Research | Potential Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new analogues based on their chemical structure. | Prioritization of synthetic targets with high predicted potency. |
| Deep Learning (e.g., Graph Neural Networks) | Learning complex relationships between molecular structure and biological activity to predict drug-target interactions. britannica.com | Identification of novel protein targets and more accurate activity predictions. |
| Generative Adversarial Networks (GANs) | Designing novel pyrimidine-ethanamine derivatives with optimized properties. rsc.org | Discovery of new chemical entities with improved efficacy and drug-like properties. |
| ADMET Prediction Models | In silico prediction of pharmacokinetic and toxicity profiles for virtual compounds. britannica.com | Early-stage deselection of candidates with poor drug-like properties, reducing attrition rates. |
Development of Advanced Analytical Techniques for Comprehensive Research Characterization
Thorough characterization of this compound and its derivatives is fundamental to understanding their chemical and biological behavior. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation, future research will benefit from the integration of more advanced analytical methods. nih.govresearchgate.netresearchgate.net
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) provides precise mass measurements, crucial for confirming elemental composition and identifying metabolites in complex biological samples. researchgate.net Advanced 2D NMR techniques can offer deeper insights into the three-dimensional structure and conformation of novel analogues, which is vital for understanding their interaction with biological targets. Furthermore, techniques like X-ray crystallography are invaluable for determining the precise binding mode of these compounds within their target proteins, providing a structural basis for further rational design and optimization. nih.gov
| Analytical Technique | Purpose in Characterizing Pyrimidine-Ethanamine Derivatives | Information Gained |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact molecular formula and identify metabolites. | Unambiguous molecular formula, metabolic pathways, and degradation products. |
| 2D Nuclear Magnetic Resonance (NMR) | To elucidate complex structures and spatial relationships of atoms. | Detailed 3D conformation and connectivity of atoms in novel analogues. |
| X-ray Crystallography | To determine the three-dimensional structure of the compound bound to its biological target. nih.gov | Precise binding mode, key molecular interactions, and mechanism of action. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of synthesized compounds. nih.gov | Quantitative assessment of compound purity. |
Exploration of Novel Chemical Space through Scaffold Hopping and Bioisosteric Replacements
To overcome limitations of existing chemical matter and to generate novel intellectual property, medicinal chemists are increasingly employing strategies like scaffold hopping and bioisosteric replacement. rsc.orgresearchgate.net These approaches are highly relevant for the future development of analogues of this compound.
Scaffold hopping involves replacing the core pyrimidine (B1678525) ring with a different, structurally distinct scaffold while retaining the original orientation of key binding groups. rsc.orgnih.gov This can lead to the discovery of entirely new chemical classes with improved properties, such as enhanced potency, better pharmacokinetics, or a different side-effect profile. researchgate.net
Bioisosteric replacement is a more subtle strategy that involves exchanging a specific functional group for another with similar physical or chemical properties. d-nb.info For this compound, this could involve replacing the chlorine atom at the 2-position with other groups like a methyl (-CH3) or trifluoromethyl (-CF3) group to modulate electronic properties and binding interactions. nih.gov Such modifications can fine-tune the compound's activity, selectivity, and metabolic stability. d-nb.info
| Strategy | Application to this compound | Potential Advantage |
|---|---|---|
| Scaffold Hopping | Replacing the pyrimidine ring with another heterocycle (e.g., pyridine, furanopyrimidine). nih.gov | Discovery of novel chemotypes, improved drug-like properties, and new intellectual property. rsc.orgresearchgate.net |
| Classical Bioisosteric Replacement | Replacing the 2-chloro group with other halogens (F, Br) or a methyl group. d-nb.infonih.gov | Fine-tuning of steric and electronic properties to optimize target binding. |
| Non-Classical Bioisosteric Replacement | Replacing the 2-chloro group with a cyano (-CN) or trifluoromethyl (-CF3) group. nih.gov | Significant alteration of metabolic stability, polarity, and binding interactions. |
Advancements in Chemical Biology Tools for Investigating this compound Molecular Function
Understanding how a compound exerts its biological effect is crucial for drug development. Chemical biology provides powerful tools to identify the protein targets of small molecules and elucidate their mechanism of action. openaccessgovernment.orgresearchgate.net For this compound, these tools can validate its intended targets and uncover potential off-target effects.
Activity-Based Protein Profiling (ABPP) is a key technology that uses chemical probes to map the functional state of entire enzyme families within complex biological systems. nih.govwikipedia.org An analogue of this compound could be modified into an activity-based probe by incorporating a reactive "warhead" and a reporter tag. mdpi.com This probe could then be used in cell lysates or living cells to covalently label its protein targets, which can be identified using mass spectrometry. wikipedia.org
Another approach is phenotypic screening followed by target deconvolution. researchgate.netnih.gov Here, a library of pyrimidine-ethanamine derivatives could be screened for a desired cellular effect (e.g., inhibition of cancer cell growth). For active compounds, techniques such as thermal proteome profiling (TPP) or affinity purification-mass spectrometry can then be used to identify which proteins the compound binds to in the cell, thus revealing its target. nih.gov
| Chemical Biology Tool | Methodology | Application to this compound |
|---|---|---|
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label active enzymes in a proteome. nih.govmdpi.com | Identify specific enzyme targets and assess inhibitor selectivity across entire enzyme families. |
| Affinity Purification-Mass Spectrometry | Immobilizes a derivative of the compound on a solid support to "pull down" its binding partners from a cell lysate. nih.gov | Direct identification of protein targets and binding partners. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon compound binding across the proteome. nih.gov | Unbiased, proteome-wide identification of targets in a cellular context. |
| Photoaffinity Labeling | A compound analogue with a photo-reactive group is used to form a covalent bond with its target upon UV light exposure. rsc.org | Covalently captures both high- and low-affinity interactions for target identification. |
Strategies for Optimizing Pre-clinical Lead Compound Selection and Development Pathways
The transition from a promising "hit" compound to a "lead" candidate for pre-clinical development is a critical and multifaceted process. youtube.com For derivatives of this compound, a successful lead optimization strategy requires a multiparametric approach that balances potency with drug-like properties. nih.gov
The primary goal is to refine the chemical structure to enhance potency and selectivity for the desired biological target while minimizing activity against other targets to reduce potential side effects. nih.gov Concurrently, ADME properties must be optimized. This involves improving metabolic stability to ensure a suitable duration of action, increasing aqueous solubility for better formulation, and tailoring membrane permeability to ensure the compound can reach its site of action. youtube.com
Early-stage in vitro assays are crucial for this process. Assays using liver microsomes can predict metabolic stability, while cell-based permeability assays (e.g., Caco-2) can forecast oral absorption. youtube.com By integrating data from potency, selectivity, and ADME assays, research teams can use a scoring system to rank compounds and select the most promising lead candidate to advance into more extensive in vivo studies.
| Optimization Parameter | Objective | Key In Vitro Assay |
|---|---|---|
| Potency | Enhance biological activity against the primary target (e.g., lower IC50 or EC50). youtube.com | Biochemical or cell-based functional assays. |
| Selectivity | Minimize activity against off-targets, especially related proteins or safety-relevant targets (e.g., hERG channel). youtube.com | Target panel screening, kinase panel profiling. |
| Metabolic Stability | Reduce the rate of metabolic breakdown to improve bioavailability and duration of action. youtube.com | Liver microsomal stability assay, hepatocyte stability assay. |
| Solubility | Increase aqueous solubility for better absorption and formulation. | Kinetic or thermodynamic solubility assays. |
| Permeability | Optimize passive diffusion across biological membranes for good absorption. youtube.com | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 cell permeability assay. |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chloro-5-pyrimidinyl)ethanamine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of this compound can be optimized using the following approaches:
- Nucleophilic substitution : React 2-chloro-5-pyrimidinecarbonitrile with ethylamine under reflux in ethanol, followed by reduction using LiAlH4 to yield the ethanamine derivative.
- Reductive amination : Employ sodium cyanoborohydride in methanol with a pyrimidine aldehyde precursor and ammonium acetate to control stereochemistry and minimize byproducts .
- Cross-coupling reactions : Use palladium catalysts (e.g., Pd(PPh3)4) to introduce the ethanamine group selectively at the 5-position of the pyrimidine ring.
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C (reflux) | Higher yields at 80°C |
| Solvent | Ethanol or THF | THF improves solubility |
| Catalyst Loading | 5–10 mol% Pd | Reduces side reactions |
| Reaction Time | 12–24 hours | Ensures completion |
Q. Which analytical techniques are most effective for characterizing this compound, and how can spectral data contradictions be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the pyrimidine ring substitution pattern and ethanamine chain integrity. For example, the chlorine substituent at C2 deshields adjacent protons (δ 8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve co-eluting impurities.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (MW = 171.62 g/mol) and detect halogen isotopic patterns (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl).
Q. Resolving Spectral Contradictions :
Q. How does the chlorine substitution at the 2-position of the pyrimidine ring influence the compound's reactivity and interaction with biological targets compared to other halogenated analogs?
- Methodological Answer : The 2-chloro group:
- Electronic Effects : Withdraws electron density, increasing the pyrimidine ring’s electrophilicity and enhancing nucleophilic substitution reactivity at C5.
- Steric Effects : Minimal steric hindrance compared to bulkier halogens (e.g., Br), allowing better access to enzyme active sites.
- Biological Interactions : Modulates binding affinity to kinases or GPCRs due to halogen bonding with backbone carbonyls.
Q. Comparative Analysis :
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT, molecular docking) are recommended to model the electronic structure and binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier molecular orbitals. Basis sets like 6-31G(d,p) are sufficient for predicting NMR shifts and reaction pathways .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., kinases). Parameterize chlorine’s van der Waals radius (1.75 Å) and partial charge (-0.25 e) for accuracy.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes.
Q. How can researchers design experiments to investigate the enantiomer-specific effects of this compound in chiral environments?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (n-hexane:isopropanol = 90:10) to isolate (R)- and (S)-enantiomers.
- Biological Assays : Test enantiomers in cell-based assays (e.g., cAMP modulation in HEK293 cells) to quantify stereospecific activity differences .
- Circular Dichroism (CD) : Analyze enantiomer-protein interactions by monitoring CD signal shifts at 220 nm (α-helix binding).
Q. What strategies are effective for resolving contradictory data in biological activity studies of this compound across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Combine cell-free (e.g., SPR for binding kinetics) and cell-based (e.g., luciferase reporter) assays to cross-validate results.
- Dose-Response Curves : Use 10-point dilution series (0.1–100 µM) to identify non-linear effects or off-target interactions.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets from independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
